molecular formula C19H20N4O3S3 B11433681 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B11433681
M. Wt: 448.6 g/mol
InChI Key: DQYWDFOROCBLPJ-UHFFFAOYSA-N
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Description

2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thienopyrimidine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of a methoxyethyl group and a benzothiazole moiety further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through cyclization reactions involving sulfur-containing reagents and nitrogen sources. The methoxyethyl group can be introduced via alkylation reactions, while the benzothiazole moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The benzothiazole moiety can interact with receptor sites, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-oxolanylmethyl)acetamide

Uniqueness

What sets 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE apart is its unique combination of a thienopyrimidine core with a benzothiazole moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H20N4O3S3

Molecular Weight

448.6 g/mol

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N4O3S3/c1-11-3-4-12-14(9-11)29-18(20-12)22-15(24)10-28-19-21-13-5-8-27-16(13)17(25)23(19)6-7-26-2/h3-4,9H,5-8,10H2,1-2H3,(H,20,22,24)

InChI Key

DQYWDFOROCBLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CCOC)SCC4

Origin of Product

United States

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